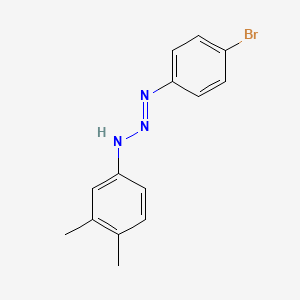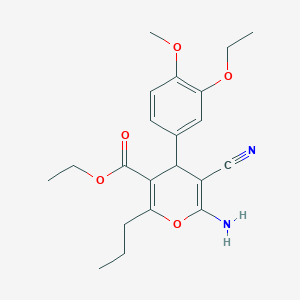
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene, also known as BDPT, is a chemical compound that belongs to the class of triazene compounds. It has been extensively studied for its potential applications in the field of cancer research and therapy. BDPT has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene involves the activation of the caspase cascade, which leads to apoptosis in cancer cells. 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to activate caspase-3, caspase-8, and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2, which promotes cell survival and inhibits apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in various pathological conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene in lab experiments is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. However, one of the limitations of using 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. One area of future research is the optimization of the synthesis method to improve the yield and purity of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. Another area of future research is the development of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene derivatives with enhanced anti-cancer properties and reduced toxicity. Finally, further studies are needed to determine the mechanism of action of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene and its potential applications in other pathological conditions.
Synthesis Methods
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene can be synthesized using various methods, including the reaction of 4-bromoaniline with 3,4-dimethylphenyl hydrazine in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 4-bromoaniline with 3,4-dimethylphenyl isocyanate or the reaction of 4-bromoaniline with 3,4-dimethylphenyl azide.
Scientific Research Applications
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
properties
IUPAC Name |
N-[(4-bromophenyl)diazenyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3/c1-10-3-6-14(9-11(10)2)17-18-16-13-7-4-12(15)5-8-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPTXIYLOQDZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)

![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)